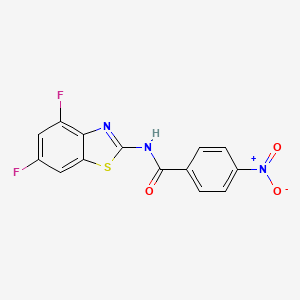

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide” is a chemical compound that contains a benzothiazole ring, which is a type of heterocyclic compound. The benzothiazole ring in this compound is substituted with two fluorine atoms at the 4 and 6 positions. The compound also contains a nitrobenzamide group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, which is a bicyclic system consisting of a benzene ring fused to a thiazole ring. The benzothiazole ring is substituted with two fluorine atoms at the 4 and 6 positions. The compound also contains a nitrobenzamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The nitro group is electron-withdrawing and could potentially undergo reduction reactions to form an amine. The amide group could participate in hydrolysis reactions under acidic or basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazole ring, nitro group, and amide group would likely make this compound relatively polar. The fluorine atoms would likely contribute to the compound’s stability and could influence its reactivity .Scientific Research Applications

Electrochemical Applications

- Electrochemical Behaviors of Benzoxazole Compounds : The study by Zeybek et al. (2009) explores the electrochemical behaviors of benzoxazole compounds, including N-(2-benzylbenzoxazol-5-yl)4-nitrobenzamide, using various voltammetric techniques. This research indicates potential applications in quantitative electrochemical determinations of such compounds (Zeybek et al., 2009).

Spectroscopic and Structural Analysis

- FTIR, Raman, and DFT Studies : Ünsalan et al. (2020) conducted a study on the molecular structures and vibrational wavenumbers of benzothiazole derivatives, including 2-[4-(4-nitrobenzamido)phenyl]benzothiazole, using IR, Raman spectroscopy, and DFT calculations. This research is crucial for understanding the chemical reactivity and potential applications in material science (Ünsalan et al., 2020).

Synthesis and Antitumor Evaluation

- Anticancer Potential of Benzimidazole Derivatives : Romero-Castro et al. (2011) synthesized and evaluated a series of benzimidazole derivatives, including compounds related to nitrobenzamides, for their potential as anticancer agents. This research suggests the application of these compounds in developing new anticancer drugs (Romero-Castro et al., 2011).

Antibacterial Activity

Antibacterial Activity Against Streptococcus Pyogenes : Gupta (2018) synthesized and evaluated hydroxy-substituted benzothiazole derivatives for their antibacterial activity, indicating potential applications in combating bacterial infections (Gupta, 2018).

Synthesis and Evaluation Against Pseudomonas aeruginosa : Another study by Gupta (2018) focused on the synthesis of nitro-substituted benzothiazole derivatives and their antibacterial activity against Pseudomonas aeruginosa, suggesting their use in treating infections caused by this bacterium (Gupta, 2018).

Luminescence in Lanthanide Complexes

- NIR Luminescence of Lanthanide Complexes : Ilichev et al. (2019) investigated the use of perfluorinated 2-mercaptobenzothiazole as a ligand in lanthanide-based NIR luminophores. This study opens pathways for applications in NIR laser technologies (Ilichev et al., 2019).

Quality Control in Anticonvulsants

- Quality Control Methods for Anticonvulsants : Sych et al. (2018) developed quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, demonstrating its application in standardizing anticonvulsant substances (Sych et al., 2018).

Crystal Engineering

- Crystal Engineering with Hydrogen and Halogen Bonds : Tothadi and Desiraju (2013) demonstrated the use of 4-nitrobenzamide in crystal engineering, leveraging hydrogen and halogen bonds for the formation of ternary cocrystals (Tothadi & Desiraju, 2013).

Future Directions

The study of benzothiazole derivatives is an active area of research due to their potential biological activities. Future research could involve the synthesis and testing of this compound for potential biological activities, as well as further studies to understand its physical and chemical properties .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been found to inhibit the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to interact with their targets, leading to inhibition of the target’s function . In the case of DprE1, this inhibition disrupts the cell wall biosynthesis of Mycobacterium tuberculosis, leading to its death .

Biochemical Pathways

Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may affect the cell wall biosynthesis pathway in mycobacterium tuberculosis .

Result of Action

Based on the reported anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound may lead to the death of mycobacterium tuberculosis by disrupting its cell wall biosynthesis .

Properties

IUPAC Name |

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H7F2N3O3S/c15-8-5-10(16)12-11(6-8)23-14(17-12)18-13(20)7-1-3-9(4-2-7)19(21)22/h1-6H,(H,17,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFSMZPHJCTUMKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=NC3=C(C=C(C=C3S2)F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H7F2N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(3-Chloro-phenylamino)-thiazol-4-yl]-acetic acid](/img/structure/B2517382.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2517384.png)

![Methyl (3S,4S)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylate;hydrochloride](/img/structure/B2517389.png)

![N-cyclohexyl-2-[8-(cyclohexylamino)-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2517392.png)

![N-[2-(ethylamino)ethyl]acetamide](/img/structure/B2517399.png)

![methyl 4-[3-(2-chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate](/img/structure/B2517400.png)